Kalibor

Beschreibung

Eigenschaften

IUPAC Name |

sodium;tetraphenylboranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.Na/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSRCEJMTLMDLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

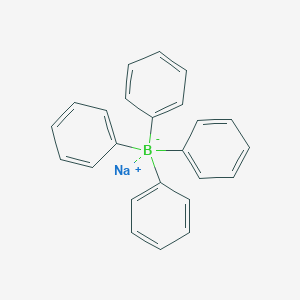

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BNa |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4358-26-3 (Parent) |

Source

|

| Record name | Sodium tetraphenylborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2059728 |

Source

|

| Record name | Borate(1-), tetraphenyl-, sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Snow-white solid; [Merck Index] White, light cream-colored, or pale grey powder; [Alfa Aesar MSDS] |

Source

|

| Record name | Sodium tetraphenylborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

143-66-8 |

Source

|

| Record name | Sodium tetraphenylborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium tetraphenylborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetraphenyl-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetraphenyl-, sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetraphenylborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM TETRAPHENYLBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A96KL5H1M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition of "Kalibor"

The term "Kalibor" is used to describe at least two distinct chemical products with different compositions and applications. The predominant use of the name refers to a range of fertilizers formulated to deliver calcium and boron to plants. A second, more specific chemical entity also known by a similar name is Sodium Tetraphenylborate, a reagent used in analytical chemistry. This guide provides a detailed examination of the chemical composition and analysis of these substances for researchers, scientists, and drug development professionals.

Part 1: this compound as a Calcium and Boron Fertilizer

Several fertilizer products are marketed under names similar to "this compound," such as "YaraLiva Nitrabor," "Calcibor," and "Unikey this compound." These formulations are designed to prevent and correct deficiencies of calcium and boron in crops, which are crucial for cell wall strength, cell division, and overall plant health.[1][2][3]

Data Presentation: Chemical Composition of Calcium-Boron Fertilizers

The chemical composition of these fertilizers can vary between manufacturers. The following tables summarize the quantitative data for representative products.

Table 1: Composition of YaraLiva Nitrabor [1][2][4][5][6]

| Component | Chemical Form | Concentration (%) |

| Total Nitrogen (N) | Nitrate-N & Ammoniacal-N | 15.4% |

| - Nitrate Nitrogen (NO₃-N) | 14.1% | |

| - Ammoniacal Nitrogen (NH₄-N) | 1.3% | |

| Calcium Oxide (CaO) | 25.6% - 25.9% | |

| - Equivalent Calcium (Ca) | ~18.3% | |

| Boron (B) | 0.3% |

Table 2: Composition of Calcibor [7]

| Component | Chemical Form | Concentration (%) |

| Calcium Chloride | CaCl₂ | 20.7% |

| Orthoboric acid compound with 2-aminoethanol | 18.5% |

Table 3: Composition of a Generic "Calcium + Boron" Fertilizer [8]

| Component | Chemical Form | Concentration (%) |

| Calcium Chloride | CaCl₂ | 10 - < 20% |

| Disodium Octaborate Tetrahydrate | Na₂B₈O₁₃ · 4H₂O | 5 - < 10% |

| Urea | CO(NH₂)₂ | 1 - < 3% |

Experimental Protocols: Determination of Calcium and Boron in Fertilizers

The elemental analysis of fertilizers is essential for quality control and regulatory compliance.[9] Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) and Microwave Plasma Atomic Emission Spectroscopy (MP-AES) are modern, reliable methods for the simultaneous determination of multiple elements in fertilizer samples.[9][10][11]

1. Sample Preparation: Acid Digestion

This protocol is a general guideline for the digestion of both liquid and solid fertilizer samples to prepare them for ICP-AES or MP-AES analysis.[9][10]

-

For Liquid Inorganic Fertilizers:

-

Perform a serial dilution of the sample. A 2000x dilution with 1% nitric acid (HNO₃) in de-ionized water is a typical starting point.[9]

-

-

For Solid or Organo-Mineral Fertilizers:

-

Weigh approximately 0.5 g of the homogenized fertilizer sample into a microwave digestion vessel.

-

Add 9 mL of concentrated nitric acid (HNO₃) and 1 mL of 30% hydrogen peroxide (H₂O₂).[9]

-

Allow the mixture to pre-digest for a short period before sealing the vessel.

-

Place the vessel in a microwave digestion system.

-

Ramp the temperature to 200°C over 20 minutes and hold for an additional 15 minutes to ensure complete digestion.[9]

-

After cooling, quantitatively transfer the digest to a volumetric flask and dilute to a known volume (e.g., 50 mL) with de-ionized water.[9]

-

Further dilutions may be necessary to bring the elemental concentrations within the linear range of the instrument.

-

2. Elemental Analysis by ICP-AES or MP-AES

-

Instrument Calibration: Prepare a series of multi-element calibration standards by diluting a certified stock solution in 1% HNO₃. The concentration range of the standards should bracket the expected concentrations of calcium and boron in the prepared samples.

-

Analysis: Aspirate the prepared samples into the plasma of the ICP-AES or MP-AES instrument. The instrument measures the intensity of the light emitted at characteristic wavelengths for each element.

-

Typical Wavelengths:

-

Boron (B): 249.772 nm, 249.677 nm, 208.957 nm[10]

-

Calcium (Ca): 317.933 nm, 393.366 nm, 422.673 nm

-

-

-

Quantification: The concentration of each element in the samples is determined by comparing the emission intensities to the calibration curve generated from the standards.

Mandatory Visualization: Synergistic Relationship of Calcium and Boron in Plant Nutrition

Caption: Synergistic roles of Calcium and Boron in plant nutrition.

Part 2: this compound as Sodium Tetraphenylborate

In a different context, "this compound" is a trade name for Sodium Tetraphenylborate, a chemical reagent with the CAS number 143-66-8.[4] It is primarily used in analytical chemistry for the gravimetric and titrimetric determination of potassium and other monovalent cations.[4][12]

Data Presentation: Chemical Properties of Sodium Tetraphenylborate

Table 4: Chemical Identity and Properties of Sodium Tetraphenylborate [4]

| Property | Value |

| Chemical Name | Sodium Tetraphenylborate |

| CAS Number | 143-66-8 |

| Molecular Formula | Na[B(C₆H₅)₄] |

| Molecular Weight | 342.22 g/mol |

| Appearance | White crystalline solid |

| pH | 8 (50 g/L in H₂O at 20°C) |

| Melting Point | >300°C |

Experimental Protocols: Analysis Involving Sodium Tetraphenylborate

1. Assay of Sodium Tetraphenylborate (Gravimetric Method) [13]

This method determines the purity of Sodium Tetraphenylborate by precipitating it as potassium tetraphenylborate.

-

Sample Preparation: Accurately weigh approximately 0.5 g of the Sodium Tetraphenylborate sample. Dissolve it in 100 mL of de-ionized water and add 1 mL of acetic acid.

-

Precipitation: While stirring constantly, add 25 mL of a 5% potassium hydrogen phthalate solution to precipitate potassium tetraphenylborate.

-

Digestion: Allow the precipitate to stand and digest for 2 hours.

-

Filtration and Washing: Filter the precipitate through a tared, fine-porosity filtering crucible. Wash the precipitate with three 5 mL portions of a saturated potassium tetraphenylborate solution.

-

Drying: Dry the crucible and precipitate at 105°C for 1 hour.

-

Calculation: The weight of the collected potassium tetraphenylborate multiplied by a conversion factor of 0.9551 corresponds to the weight of the initial Sodium Tetraphenylborate.

2. Standardization of 0.01 M Sodium Tetraphenylborate Solution (Titrimetric Method) [14]

This protocol is for determining the exact concentration of a prepared Sodium Tetraphenylborate solution.

-

Preparation of Standard: Accurately weigh about 7 mg of potassium chloride (previously dried at 150°C for 1 hour) and dissolve it in 5 mL of acetate buffer (pH 3.7) and 5 mL of water.

-

Reaction: Add 15 mL of the prepared Sodium Tetraphenylborate solution to the potassium chloride standard and let it stand for 5 minutes. This will precipitate potassium tetraphenylborate, leaving an excess of Sodium Tetraphenylborate in the solution.

-

Filtration: Filter the solution through a dry, sintered glass filter.

-

Titration of Excess: To 20 mL of the filtrate, add 0.5 mL of bromophenol blue indicator. Titrate the excess Sodium Tetraphenylborate with a standardized 0.005 M cetylpyridinium chloride solution until the indicator turns blue.

-

Blank Titration: Repeat the entire procedure without the addition of potassium chloride to determine the initial amount of Sodium Tetraphenylborate.

-

Calculation: The difference in the titrant volumes between the blank and the sample titrations is used to calculate the molarity of the Sodium Tetraphenylborate solution.[14]

Mandatory Visualization: Gravimetric Analysis Workflow

Caption: Workflow for the gravimetric determination of potassium.

References

- 1. YaraLiva Nitrabor - Calcium nitrate + Boron | Yara UK [yara.co.uk]

- 2. YaraLiva NITRABOR | Yara Ireland [yara.ie]

- 3. mcafcoop.com [mcafcoop.com]

- 4. Fertilizer YaraLiva – NITRABOR – (15.4% N + 18.3% Ca + 0.3% B) - Synagri [synagri.ca]

- 5. YaraLiva NITRABOR Calcium Nitrate | Yara Canada [yaracanada.ca]

- 6. shopee.ph [shopee.ph]

- 7. agrotama.com [agrotama.com]

- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 9. agilent.com [agilent.com]

- 10. mdpi.com [mdpi.com]

- 11. azocleantech.com [azocleantech.com]

- 12. sites.utoronto.ca [sites.utoronto.ca]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pharmaguddu.com [pharmaguddu.com]

Kalibor's mechanism of action in gravimetric analysis.

Topic: Kalibor's Mechanism of Action in Gravimetric Analysis

Audience: Researchers, scientists, and drug development professionals.

Following a comprehensive review of available scientific literature and databases, it has been determined that there is no substance or reagent known as "this compound" with an established application or mechanism of action in the field of gravimetric analysis. The term does not correspond to any known chemical compound, precipitating agent, or analytical reagent within standard chemical and materials science reference materials.

Gravimetric analysis is a fundamental quantitative method in analytical chemistry that relies on the measurement of mass. The core principle involves the selective precipitation of the analyte from a solution, followed by the separation, drying, and weighing of the precipitate. The success of this method hinges on the properties of the precipitating agent used, which must react specifically and completely with the analyte to form a pure, stable solid of known stoichiometry.

Given the absence of any data on "this compound," it is not possible to provide an in-depth technical guide, quantitative data, experimental protocols, or diagrams related to its mechanism of action. The creation of such content would be speculative and without a factual basis.

Researchers seeking information on precipitating agents for gravimetric analysis are encouraged to consult established chemical literature and databases for well-characterized reagents relevant to their specific analyte of interest. Common examples of such reagents include silver nitrate for the determination of chloride ions, barium chloride for sulfate ions, and dimethylglyoxime for nickel. The mechanisms of these and other standard reagents are well-documented and serve as the foundation for reliable gravimetric methods.

A Technical Guide to Sodium Tetraphenylborate: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of sodium tetraphenylborate, from its initial discovery and synthesis to its widespread applications in modern analytical chemistry and drug development. This document details the historical context of its development, outlines key experimental protocols for its use, and presents critical quantitative data in a clear, accessible format.

Discovery and History

Sodium tetraphenylborate, often abbreviated as NaBPh₄, was first synthesized in 1949 by the research group of Georg Wittig.[1] Initially, the lithium salt of tetraphenylboron was prepared, and it was observed to form a white, finely crystalline precipitate with potassium, rubidium, cesium, and ammonium ions in aqueous solutions. The discovery that sodium tetraphenylborate possessed similar precipitating properties, coupled with its greater economic viability and ease of production compared to the lithium salt, paved the way for its extensive use as an analytical reagent.[1] Its introduction provided a valuable new tool for the quantitative determination of potassium and other large monovalent cations.

Synthesis of Sodium Tetraphenylborate

The synthesis of sodium tetraphenylborate is primarily achieved through the reaction of a Grignard reagent with a boron trihalide or a tetrafluoroborate salt.

Grignard-Based Synthesis Protocol

A common and effective method involves the reaction of phenylmagnesium bromide with sodium tetrafluoroborate.

Experimental Protocol:

-

Grignard Reagent Preparation: In an oven-dried, argon-flushed sealed tube, combine magnesium turnings (e.g., 0.99 g, 41.00 mmol) and sodium tetrafluoroborate (e.g., 1.0 g, 9.11 mmol).

-

Reaction Initiation: Add anhydrous tetrahydrofuran (THF, e.g., 20 mL) and a small amount of an initiator such as 1,2-dibromoethane (e.g., 40 μL, 0.46 mmol). Stir the mixture for approximately one minute.

-

Addition of Aryl Halide: Add bromobenzene or a substituted aryl bromide (e.g., 4-bromotoluene, 4.7 mL, 38.3 mmol) in a single portion at 0 °C. The reaction is exothermic.

-

Reaction Completion: Once the initial exotherm subsides, continue stirring the resulting suspension at room temperature for 12 hours. The mixture will typically turn gray with the formation of a white precipitate.

-

Workup: Add the reaction mixture to an aqueous solution of sodium carbonate and stir for 30 minutes.

-

Extraction and Purification: Extract the aqueous layer with acetonitrile (3 x 30 mL). Wash the combined organic layers with brine (50 mL), dry over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by precipitation from a mixture of diethyl ether and hexane (1:2) to yield sodium tetraphenylborate as a white powder.

Applications in Analytical Chemistry

Sodium tetraphenylborate is a cornerstone reagent in analytical chemistry, primarily for the selective precipitation of large monovalent cations.

Gravimetric Determination of Potassium

The low solubility of potassium tetraphenylborate makes its gravimetric determination a precise and reliable method.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a sample containing potassium ions and dissolve it in distilled water.

-

Precipitation: In a neutral, alkaline, or acetic acid solution, add a solution of sodium tetraphenylborate dropwise with constant stirring. A white, insoluble precipitate of potassium tetraphenylborate will form.

-

Digestion: Allow the precipitate to stand for a period (e.g., 2 hours) to ensure complete precipitation and to allow the crystals to grow, which facilitates filtration.

-

Filtration and Washing: Filter the precipitate through a tared, fine-porosity filtering crucible. Wash the precipitate with several small portions of a saturated solution of potassium tetraphenylborate to minimize solubility losses, followed by a final wash with a small amount of cold distilled water.

-

Drying and Weighing: Dry the crucible and precipitate to a constant weight at a temperature of 105-120 °C. The weight of the potassium tetraphenylborate can then be used to calculate the amount of potassium in the original sample.

Potentiometric Titration of Cationic Species

Sodium tetraphenylborate is an excellent titrant for the potentiometric determination of various organic and inorganic cations that form insoluble tetraphenylborate salts. This technique is widely used in pharmaceutical analysis for the quantification of cationic drugs.

General Experimental Protocol for Cationic Drug Analysis:

-

Titrant Preparation: Prepare a standardized solution of sodium tetraphenylborate (e.g., 0.01 M).

-

Sample Preparation: Accurately weigh or measure a sample of the pharmaceutical preparation and dissolve it in a suitable solvent, typically water or a mixed aqueous-organic solvent. Adjust the pH with a buffer solution if necessary to ensure the analyte is in its cationic form.

-

Titration Setup: Use a potentiometer equipped with a suitable ion-selective electrode (e.g., a fluoroborate, perchlorate, or nitrate liquid-membrane electrode) and a double-junction reference electrode.

-

Titration: Titrate the sample solution with the standardized sodium tetraphenylborate solution. Record the potential (mV) as a function of the titrant volume.

-

Endpoint Determination: The endpoint of the titration is determined from the point of maximum inflection on the titration curve.

Quantitative Data

The efficacy of sodium tetraphenylborate as a precipitating agent is rooted in the low solubility of the resulting tetraphenylborate salts. The solubility product constants (Ksp) for several key cations are summarized below.

| Cation | Salt | Ksp at 25 °C | Reference |

| Cesium (Cs⁺) | CsB(C₆H₅)₄ | 7.84 x 10⁻¹⁰ M² | [2] |

| Cesium (Cs⁺) | CsB(C₆H₅)₄ | 1.03 x 10⁻¹⁰ M² | [3] |

| Potassium (K⁺) | KB(C₆H₅)₄ | 5.03 x 10⁻⁸ M² | [3] |

| Sodium (Na⁺) | NaB(C₆H₅)₄ | 0.62 M² | [3] |

| Potassium (K⁺) | KB(C₆H₅)₄ | 3 x 10⁻⁸ M² | [1] |

Note: Discrepancies in Ksp values can arise from differences in experimental conditions, such as ionic strength and the presence of other ions.[3] The solubility of potassium tetraphenylborate in water is approximately 1.8 x 10⁻⁴ g/L.[4]

Mandatory Visualizations

Experimental Workflow: Gravimetric Determination of Potassium

Caption: Workflow for the gravimetric analysis of potassium.

Experimental Workflow: Potentiometric Titration of Cationic Drugs

Caption: Workflow for the potentiometric titration of cationic drugs.

Signaling Pathway: Preparation of an N-Acylammonium Salt

Sodium tetraphenylborate can be used in organic synthesis to facilitate the formation of N-acylammonium salts by precipitating sodium chloride from the reaction mixture.

Caption: Synthesis of an N-acylammonium salt.

References

An In-depth Technical Guide to the Fundamental Principles of Ion Precipitation for Researchers, Scientists, and Drug Development Professionals

Introduction

Ion precipitation is a cornerstone technique in biochemistry and pharmaceutical sciences, pivotal for the purification of proteins and the formulation of therapeutic agents. The process involves the carefully controlled induction of a solute, typically a protein or a drug molecule, to separate from a solution as a solid phase. This guide provides a comprehensive overview of the core principles governing ion precipitation, with a focus on practical applications in research and drug development. While the term "Kalibor's fundamental principles" does not correspond to a recognized scientific doctrine, this document outlines the established and universally accepted principles that guide ion precipitation methodologies.

The primary mechanisms of ion precipitation discussed herein are "salting out," driven by high salt concentrations, and the "common ion effect," which leverages Le Châtelier's principle to reduce solubility. A key framework for understanding the differential effects of various ions is the Hofmeister series, which ranks ions based on their ability to influence the solubility of macromolecules in aqueous solutions.

Core Principle 1: Salting Out

Salting out is the most prevalent method for precipitating proteins and other large biomolecules.[1] It operates on the principle of altering the solvation potential of the solvent by adding high concentrations of a neutral salt, most commonly ammonium sulfate.

At low salt concentrations, the solubility of a protein often increases, a phenomenon known as "salting in." During this phase, the salt ions shield the charged groups on the protein surface, reducing intermolecular electrostatic attractions and preventing aggregation.[2][3]

However, as the salt concentration is significantly increased, a competition for water molecules arises between the salt ions and the protein molecules. The salt ions become extensively hydrated, reducing the amount of "free" water available to form hydration shells around the protein molecules.[4] This disruption of the hydration layer increases the surface tension of the water and enhances hydrophobic interactions between protein molecules, leading to their aggregation and subsequent precipitation from the solution.[2][5]

The Role of Ammonium Sulfate

Ammonium sulfate is the preferred salt for "salting out" procedures due to several advantageous properties:

-

High Solubility: It is highly soluble in water, allowing for the preparation of solutions with high ionic strength.[4]

-

Stabilizing Effect: Both ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions are positioned at the "salting out" end of the Hofmeister series, indicating their strong ability to precipitate proteins while also stabilizing their native structure.[6]

-

Low Density of Solutions: The relatively low density of ammonium sulfate solutions facilitates the pelleting of precipitated proteins by centrifugation.

-

Cost-Effectiveness and Purity: It is an inexpensive reagent available in high purity.[4]

Quantitative Data for Ammonium Sulfate Precipitation

The amount of ammonium sulfate required to precipitate a specific protein is typically expressed as a percentage of a saturated solution. Different proteins will precipitate at different ammonium sulfate concentrations, allowing for fractional precipitation to separate proteins from a mixture.[7]

The following tables provide the amount of solid ammonium sulfate (in grams) to be added to one liter of solution to achieve a desired final saturation, assuming an initial saturation of 0%.

Table 1: Grams of Ammonium Sulfate to be Added to 1 L of Solution at 20°C (Initial Saturation 0%)

| Desired Final Saturation (%) | Grams of (NH₄)₂SO₄ per Liter |

| 10 | 56 |

| 20 | 114 |

| 30 | 176 |

| 40 | 242 |

| 50 | 313 |

| 60 | 390 |

| 70 | 472 |

| 80 | 561 |

| 90 | 656 |

| 100 | 767 |

Table 2: Grams of Solid Ammonium Sulfate to Add to a 1 L Solution to Go From an Initial Saturation to a Final Saturation

| Initial Saturation (%) | 10% | 20% | 30% | 40% | 50% | 60% | 70% | 80% | 90% | 100% |

| 0 | 56 | 114 | 176 | 242 | 313 | 390 | 472 | 561 | 656 | 767 |

| 10 | 58 | 120 | 186 | 257 | 334 | 416 | 505 | 600 | 711 | |

| 20 | 62 | 128 | 199 | 276 | 358 | 447 | 542 | 653 | ||

| 30 | 66 | 137 | 214 | 296 | 385 | 480 | 591 | |||

| 40 | 71 | 148 | 230 | 319 | 414 | 525 | ||||

| 50 | 77 | 159 | 248 | 343 | 454 | |||||

| 60 | 82 | 171 | 266 | 377 | ||||||

| 70 | 89 | 184 | 295 | |||||||

| 80 | 95 | 206 | ||||||||

| 90 | 111 |

Data adapted from publicly available ammonium sulfate precipitation tables.[8]

Experimental Protocol: Fractional Precipitation of Proteins using Ammonium Sulfate

This protocol describes a general method for separating proteins based on their differential solubility in ammonium sulfate.

Materials:

-

Protein solution (e.g., cell lysate, clarified tissue homogenate)

-

Solid, analytical-grade ammonium sulfate

-

Stir plate and magnetic stir bar

-

Centrifuge and appropriate centrifuge tubes

-

Buffer for resuspension (e.g., 50 mM Tris-HCl, pH 7.5)

-

Ice bucket

Procedure:

-

Initial Preparation: Place the protein solution in a beaker with a magnetic stir bar on a stir plate in an ice bucket or cold room. The solution should be gently stirring.

-

First Cut (e.g., 0-30% Saturation): Slowly add the calculated amount of solid ammonium sulfate (refer to Table 2) to bring the solution to the lower desired saturation (e.g., 30%). Add the salt in small portions to avoid localized high concentrations.

-

Equilibration: Continue stirring gently for 30 minutes to allow for equilibration and complete precipitation.

-

Centrifugation: Transfer the solution to centrifuge tubes and centrifuge at approximately 10,000 x g for 20 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully decant the supernatant into a clean beaker. This supernatant contains the proteins that are soluble at the lower salt concentration. The pellet contains proteins that are insoluble at this concentration.

-

Second Cut (e.g., 30-60% Saturation): Place the collected supernatant on the stir plate in the cold. Add the calculated amount of solid ammonium sulfate to increase the saturation to the next desired level (e.g., 60%).

-

Repeat Equilibration and Centrifugation: Repeat steps 3 and 4.

-

Pellet Collection: The pellet obtained from this second centrifugation step contains the protein fraction of interest. The supernatant can be discarded or subjected to a further precipitation step at a higher salt concentration.

-

Resuspension: Resuspend the final protein pellet in a minimal volume of the desired buffer.

-

Desalting: Remove the excess ammonium sulfate from the resuspended protein solution using dialysis or a desalting column.

Core Principle 2: The Common Ion Effect

The common ion effect describes the decrease in the solubility of an ionic precipitate when a solution of a soluble compound with an ion in common with the precipitate is added.[9] This phenomenon is a direct consequence of Le Châtelier's principle.[10]

Consider a sparingly soluble salt, such as silver chloride (AgCl), in equilibrium with its ions in a saturated solution:

AgCl(s) ⇌ Ag⁺(aq) + Cl⁻(aq)

If a soluble salt containing a common ion, for example, sodium chloride (NaCl), is added to this solution, the concentration of the chloride ion (Cl⁻) increases. According to Le Châtelier's principle, the equilibrium will shift to the left to counteract this increase, leading to the precipitation of more solid AgCl and a reduction in the concentration of Ag⁺ ions.[11][12]

This principle is widely applied in analytical chemistry for the quantitative precipitation of ions and in various industrial processes, including the manufacturing of soaps and water treatment.[9][10] In drug development, understanding the common ion effect is crucial for predicting and preventing the precipitation of a drug from a formulation upon dilution with physiological fluids that may contain common ions.

Core Principle 3: The Hofmeister Series

The Hofmeister series, first described in 1888, ranks ions in order of their ability to precipitate proteins from a solution.[7][13] This empirical series is a powerful tool for predicting the effects of different salts on protein solubility and stability.[14] The series for anions and cations are generally given as:

Anions (from "salting out" to "salting in"): SO₄²⁻ > HPO₄²⁻ > CH₃COO⁻ > Cl⁻ > Br⁻ > NO₃⁻ > I⁻ > ClO₄⁻ > SCN⁻

Cations (from "salting out" to "salting in"): NH₄⁺ > K⁺ > Na⁺ > Li⁺ > Mg²⁺ > Ca²⁺

Ions at the beginning of the series (e.g., sulfate, phosphate) are termed kosmotropes ("order-makers"). They are strongly hydrated, interact weakly with the protein surface, and are highly effective at salting out proteins.[15] They tend to stabilize the protein's native structure.

Ions at the end of the series (e.g., thiocyanate, perchlorate) are known as chaotropes ("order-breakers"). They are weakly hydrated, can interact directly with the protein backbone and hydrophobic patches, and tend to increase protein solubility ("salting in").[16] At high concentrations, chaotropes can act as denaturants.

The precise mechanism of the Hofmeister series is complex and involves interactions between the ions, water molecules, and the protein surface. However, the series provides a valuable predictive framework for selecting appropriate salts in protein purification and formulation.[14]

Applications in Drug Development: Supersaturation and Precipitation

In drug development, particularly for poorly water-soluble compounds, the principles of ion precipitation are critical for understanding oral bioavailability.[17] Formulations are often designed to create a transient state of supersaturation in the gastrointestinal tract, where the drug concentration exceeds its thermodynamic solubility.[18] This supersaturated state enhances the driving force for drug absorption across the intestinal membrane.

However, a supersaturated solution is thermodynamically unstable and prone to precipitation.[17] The precipitation of the drug in the gastrointestinal tract can significantly reduce its absorption and, consequently, its therapeutic efficacy.

Experimental Protocol: In Vitro Drug Precipitation Assessment

High-throughput screening methods are often employed to evaluate the precipitation kinetics of drug formulations.[19][20]

Materials:

-

Drug formulation (e.g., amorphous solid dispersion)

-

Biorelevant media (e.g., Simulated Intestinal Fluid - SIF, Fasted State Simulated Intestinal Fluid - FaSSIF)

-

96-well microtiter plates

-

Plate shaker/incubator

-

Filtration system for 96-well plates

-

Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Formulation Preparation: Prepare the drug formulation according to the desired protocol. For solvent-based methods, an organic solvent stock solution of the drug is often used.

-

Media Addition: Add the biorelevant medium (e.g., FaSSIF) to the wells of the 96-well plate.

-

Initiation of Supersaturation: Add the drug formulation or stock solution to the wells to initiate the dissolution and create a supersaturated state.

-

Incubation and Sampling: Incubate the plate at a physiological temperature (e.g., 37°C) with gentle shaking. At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), take samples from the wells.

-

Filtration: Immediately filter the samples to separate the precipitated solid drug from the dissolved drug.

-

Quantification: Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method like HPLC.

-

Data Analysis: Plot the concentration of the dissolved drug versus time to generate a precipitation profile. This profile reveals the degree of supersaturation achieved and the rate of precipitation.[19]

Table 3: Example Data from a Drug Precipitation Study

| Time (minutes) | Formulation A (μg/mL) | Formulation B (μg/mL) | Formulation C (μg/mL) |

| 0 | 100.0 | 100.0 | 100.0 |

| 15 | 85.2 | 98.1 | 45.3 |

| 30 | 62.5 | 95.7 | 20.1 |

| 60 | 35.1 | 90.3 | 10.5 |

| 120 | 15.8 | 85.6 | 10.2 |

| 240 | 10.1 | 78.2 | 10.0 |

This table illustrates hypothetical data where Formulation B, likely containing an effective precipitation inhibitor, maintains a higher degree of supersaturation over time compared to Formulations A and C.

A thorough understanding of the fundamental principles of ion precipitation, including salting out, the common ion effect, and the Hofmeister series, is indispensable for professionals in research and drug development. These principles provide the theoretical framework for developing robust protein purification protocols and for designing effective drug delivery systems for poorly soluble compounds. By applying these concepts and utilizing quantitative experimental approaches, scientists can effectively manipulate the solubility of molecules in solution to achieve desired outcomes in a wide range of biochemical and pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Protein Precipitation Using Ammonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salting out of proteins using ammonium sulfate precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. scribd.com [scribd.com]

- 9. Common-ion effect - Wikipedia [en.wikipedia.org]

- 10. jchemlett.com [jchemlett.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Hofmeister series - Wikipedia [en.wikipedia.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Protein Stabilization and the Hofmeister Effect: The Role of Hydrophobic Solvation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. elementlabsolutions.com [elementlabsolutions.com]

- 17. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches | MDPI [mdpi.com]

- 18. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. researchgate.net [researchgate.net]

Solubility Profile of Kalibor Fertilizer Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of the core components found in Kalibor, a liquid fertilizer formulated with calcium nitrate and a boron source, presumed to be boric acid for the purpose of this guide. This document is intended for researchers, scientists, and professionals in various fields, including agricultural science and chemical development, who require detailed solubility data and experimental methodologies.

Core Components and Their Significance

This compound is identified as a liquid fertilizer containing calcium and boron, with its formulation based on calcium nitrate. Therefore, this guide will focus on the solubility properties of its two primary active components:

-

Calcium Nitrate (Ca(NO₃)₂): A crucial source of both calcium and nitrogen, essential for plant growth. Its high solubility is a key factor in its efficacy as a fertilizer.

-

Boric Acid (H₃BO₃): The most common source of boron in agricultural applications, vital for various plant metabolic processes.

Quantitative Solubility Data

The following tables summarize the quantitative solubility of Calcium Nitrate and Boric Acid in various solvents at different temperatures.

Table 1: Solubility of Calcium Nitrate (Ca(NO₃)₂) in Various Solvents

| Solvent | Temperature (°C) | Solubility |

| Water (Anhydrous) | 20 | 1212 g/L[1][2][3] |

| 40 | 2710 g/L[2][3] | |

| Water (Tetrahydrate) | 0 | 1050 g/L[2] |

| 20 | 1290 g/L[1][2] | |

| 100 | 3630 g/L[2][3] | |

| Ethanol | 20 | 51.4 g/100g [2] |

| 40 | 62.9 g/100g [1][2] | |

| Methanol | 10 | 134 g/100g [2][3] |

| 40 | 144 g/100g [2] | |

| 60 | 158 g/100g [2] | |

| Acetone (Anhydrous) | 25 | 33.08 g/100g [2] |

| Ammonia | - | Soluble[1][2] |

| Concentrated Nitric Acid | - | Almost Insoluble[1] |

Table 2: Solubility of Boric Acid (H₃BO₃) in Various Solvents

| Solvent | Temperature (°C) | Solubility |

| Water | 0 | 2.52 g/100 mL[4][5] |

| 20 | 4.72 g/100 mL[4][5] | |

| 25 | 5.7 g/100 mL[4][5][6] | |

| 80 | 19.10 g/100 mL[4][5] | |

| 100 | 27.53 g/100 mL[4][5] | |

| Ethanol (95%) | 25 | 11.20% by weight[7] |

| Methanol | 25 | 20.20% by weight[7] |

| Pyridine | - | Moderately Soluble[4] |

| Acetone | - | Very Slightly Soluble[4] |

Experimental Protocols for Solubility Determination

The following provides a generalized methodology for determining the solubility of inorganic salts like calcium nitrate and boric acid. This protocol is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Objective: To determine the solubility of a given salt in a specific solvent as a function of temperature.

Materials:

-

The salt to be tested (e.g., Calcium Nitrate or Boric Acid)

-

The chosen solvent (e.g., deionized water, ethanol)

-

Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)

-

Temperature measurement device (e.g., calibrated thermometer or thermocouple)

-

Filtration apparatus (e.g., filter paper, funnel)

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the salt to a known volume of the solvent in a beaker or flask.

-

Heat the mixture to the desired temperature while continuously stirring to ensure thorough mixing and facilitate dissolution.

-

Maintain the temperature and continue stirring for a sufficient period to ensure the solution reaches equilibrium (saturation). The presence of undissolved solid material at the bottom of the container indicates a saturated solution.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated pipette to prevent premature crystallization.

-

Immediately filter the collected sample to remove any remaining solid particles.

-

-

Determination of Solute Concentration:

-

Accurately weigh an empty, dry evaporating dish.

-

Transfer the filtered, saturated solution to the evaporating dish and record the exact volume.

-

Carefully evaporate the solvent by placing the dish in a drying oven at a temperature that will not decompose the salt.

-

Once all the solvent has evaporated, cool the evaporating dish in a desiccator to prevent moisture absorption and then weigh it.

-

The mass of the dissolved salt is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved salt (g) / Volume of solvent (mL)) x 100

-

-

Repeatability:

-

Repeat the experiment at different temperatures to construct a solubility curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for determining salt solubility.

References

- 1. byjus.com [byjus.com]

- 2. Calcium nitrate - Wikipedia [en.wikipedia.org]

- 3. Calcium nitrate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. Boric acid - Wikipedia [en.wikipedia.org]

- 5. Boric acid - Sciencemadness Wiki [sciencemadness.org]

- 6. byjus.com [byjus.com]

- 7. labelsds.com [labelsds.com]

Physical and chemical properties of Kalibor.

A comprehensive search for the physical and chemical properties of a compound named "Kalibor" for a technical guide aimed at researchers and drug development professionals has yielded ambiguous results. The term "this compound" appears to be associated with multiple, disparate products, none of which align with the profile of a singular chemical entity suitable for pharmaceutical research and development.

Initial findings indicate that "this compound" is a trade name for a fertilizer product containing calcium and boron.[1][2] This formulation is designed for agricultural applications to improve cell wall strength and division in plants.[1] There is no indication of its relevance to drug development in the available literature.

Another identified substance is referred to as "Anion Eliminator this compound," with the CAS number 143-66-8.[3] This corresponds to sodium tetraphenylborate, a salt used in gravimetric analysis of various ions.[3] While this is a defined chemical compound, its primary application is in analytical chemistry, not as a therapeutic agent.

Further searches for "this compound" in the context of chemical compounds or drug development did not yield any relevant results. The name does not correspond to any known pharmaceutical ingredient or investigational drug in publicly accessible databases.

Given the discrepancy between the requested topic and the available information, it is not feasible to generate an in-depth technical guide on "this compound" that would be of value to the specified audience of researchers, scientists, and drug development professionals. The core requirements of providing quantitative data, experimental protocols, and signaling pathway diagrams cannot be met for a substance that is either a fertilizer mixture or an analytical reagent with no known pharmacological activity.

To proceed with generating a valuable and accurate technical guide that adheres to the detailed formatting and content requirements, it is necessary to select a well-documented pharmaceutical compound with established physical, chemical, and biological properties. A substitute compound with a known mechanism of action and available experimental data would allow for the creation of the requested tables, protocols, and diagrams.

Recommendation:

It is recommended to select a widely recognized pharmaceutical agent to serve as the subject of the technical guide. This will enable the creation of a comprehensive and accurate document that fulfills all the specified requirements, including data presentation, experimental methodologies, and detailed visualizations. Please provide an alternative, well-established compound for the development of this technical guide.

References

In-Depth Technical Guide to the Safety and Handling of Calcium Boride (CaB₆) Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for Calcium Boride (CaB₆) powder, a material of increasing interest in various research and development applications. Due to its unique properties, including high thermal stability and hardness, CaB₆ is utilized in fields ranging from materials science to advanced electronics. This document outlines the known hazards, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory setting.

Physicochemical and Toxicological Properties

Calcium Boride is a black, lustrous, and chemically inert powder with a low density.[1] It is important for researchers to be aware of its physical and chemical characteristics to handle it appropriately.

Physical and Chemical Data

A summary of the key physical and chemical properties of Calcium Boride (CaB₆) is presented in Table 1. This data is essential for understanding its behavior under various experimental conditions.

| Property | Value | References |

| Chemical Formula | CaB₆ | [1] |

| Molar Mass | 104.94 g/mol | [1] |

| Appearance | Black, lustrous powder | [1] |

| Density | 2.3 - 2.45 g/cm³ | [1][2] |

| Melting Point | 2235 °C | [2] |

| Solubility | Insoluble in water, methanol, and ethanol. Dissolves slowly in acids. | [1] |

| Crystal Structure | Cubic | [1] |

| Stability | Stable under normal conditions. | [3] |

Toxicological Data

The toxicological profile of Calcium Boride is not extensively documented. However, available safety data sheets (SDS) indicate that it is an irritant. A summary of the known toxicological information is provided in Table 2.

| Hazard Classification | Description | References |

| Eye Irritation | Causes serious eye irritation. | [3] |

| Respiratory Irritation | May cause respiratory irritation. | [3] |

| Acute Toxicity (Oral) | No data available. | [4] |

| Acute Toxicity (Dermal) | No data available. | [4] |

| Acute Toxicity (Inhalation) | No data available. | [4] |

| Carcinogenicity | Not listed by IARC, ACGIH, NTP, or OSHA. | [3] |

Hazard Identification and Control

The primary hazards associated with Calcium Boride powder are eye and respiratory irritation.[3] Inhalation of the powder should be avoided.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling Calcium Boride powder to minimize exposure.

| PPE Category | Specification | References |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | [3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | [5] |

| Respiratory Protection | NIOSH-approved respirator if dust is generated. | [5] |

| Body Protection | Laboratory coat. | [5] |

Experimental Protocols and Handling Procedures

Given the nature of Calcium Boride powder, specific protocols should be followed to ensure safe handling in a laboratory environment.

General Handling

-

Ventilation: Handle Calcium Boride powder in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[6]

-

Avoiding Dust Formation: Handle the powder gently to avoid creating dust clouds.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

-

Ignition Sources: Keep away from heat and sources of ignition.[6]

Weighing and Transferring

The following workflow is recommended for weighing and transferring Calcium Boride powder:

Handling of Air-Sensitive Calcium Boride

Some syntheses and applications of Calcium Boride may require handling under inert atmosphere to prevent oxidation, especially at elevated temperatures.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move person to fresh air. If breathing is difficult, seek medical attention. | [3] |

| Skin Contact | Wash off with soap and plenty of water. | [3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | [3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. | [3] |

Spill and Leak Procedures

A logical workflow for managing a spill of Calcium Boride powder is as follows:

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage

-

Store in a tightly closed container.[3]

-

Keep in a cool, dry, and well-ventilated place.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

Waste Disposal

-

Dispose of waste Calcium Boride powder and contaminated materials through a licensed professional waste disposal service.[3]

-

Do not dispose of down the drain or in regular trash.[1]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

Calcium Boride (CaB₆) powder is a valuable material in scientific research with manageable hazards when handled correctly. Adherence to the safety precautions, handling procedures, and emergency protocols outlined in this guide is essential for minimizing risk and ensuring a safe laboratory environment for all personnel. Researchers should always consult the most recent Safety Data Sheet for Calcium Boride before use and be familiar with their institution's specific safety policies.

References

Kalibor (Sodium Tetraphenylborate): A Technical Guide for Classical Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of Kalibor, the commercial name for sodium tetraphenylborate, in classical analytical chemistry. While the field has evolved with instrumental methods, classical techniques, such as gravimetric analysis, remain fundamental for their accuracy and reliability in quantitative analysis.[1][2][3] this compound serves as a key precipitating agent in this domain, particularly for the precise determination of specific monovalent cations.

Core Application: Gravimetric Analysis

This compound's primary function in classical analytical chemistry is as a selective precipitating agent in gravimetric analysis.[4] This method relies on the quantitative precipitation of an analyte from a solution, followed by the separation and weighing of the precipitate. The mass of the precipitate is then used to calculate the concentration of the analyte in the original sample.[5][6][7]

This compound is particularly effective for the gravimetric determination of the following monovalent cations:

-

Potassium (K⁺)

-

Rubidium (Rb⁺)

-

Cesium (Cs⁺)

-

Ammonium (NH₄⁺)

-

Other monovalent ions such as Ag(I), Cu(I), and Tl(I)[4]

The utility of this compound stems from its ability to form stable, sparingly soluble precipitates with these large cations. The large size of the tetraphenylborate anion, [B(C₆H₅)₄]⁻, facilitates the formation of crystalline precipitates that are easy to filter, wash, and weigh, which are critical steps for a successful gravimetric analysis.[6]

Quantitative Data

The following table summarizes the key properties of this compound and the stoichiometry of its reaction with potassium, a common analyte.

| Parameter | Value | Reference |

| Chemical Name | Sodium Tetraphenylborate | [4] |

| Commercial Name | This compound | [4] |

| CAS Number | 143-66-8 | [4] |

| Molecular Formula | C₂₄H₂₀BNa | [4] |

| Molecular Weight | 342.22 g/mol | [4] |

| Precipitation Reaction with K⁺ | K⁺(aq) + [B(C₆H₅)₄]⁻(aq) → K--INVALID-LINK-- | |

| Molar Mass of K[B(C₆H₅)₄] | 358.33 g/mol | |

| Gravimetric Factor for K⁺ | 0.1091 (K / K[B(C₆H₅)₄]) |

Experimental Protocol for Gravimetric Determination of Potassium (K⁺) using this compound

This protocol outlines the key steps for the quantitative determination of potassium ions in a sample solution.

1. Sample Preparation:

-

Accurately weigh a sample containing the analyte and dissolve it in a suitable solvent, typically distilled or deionized water.

-

Adjust the pH of the solution to be slightly acidic (pH 4-5) using a suitable buffer to ensure complete precipitation and prevent the precipitation of hydroxides of other metals.

2. Precipitation:

-

Heat the sample solution to about 70-80°C.

-

Slowly add a freshly prepared solution of this compound (sodium tetraphenylborate) to the heated sample solution with constant stirring. An excess of the precipitating agent is added to ensure the complete precipitation of the potassium ions.[6]

-

The formation of a white, crystalline precipitate of potassium tetraphenylborate (K[B(C₆H₅)₄]) indicates a positive reaction.

3. Digestion:

-

Allow the precipitate to "digest" by keeping the solution hot (without boiling) for a period, typically 30 minutes to an hour.[5][8] Digestion promotes the formation of larger, more easily filterable crystals and reduces impurities.[8]

4. Filtration and Washing:

-

Filter the hot solution through a pre-weighed sintered glass crucible or ashless filter paper.[8]

-

Wash the precipitate with a small amount of a dilute, cold solution of potassium tetraphenylborate to remove any co-precipitated impurities without dissolving the precipitate. Following this, wash with a small amount of cold distilled water.

5. Drying:

-

Dry the crucible and precipitate in an oven at a temperature of 110-120°C to a constant weight.[5] This step removes any residual water.

6. Weighing and Calculation:

-

Cool the crucible in a desiccator to prevent moisture absorption and then weigh it accurately on an analytical balance.[6][7]

-

The mass of the precipitate is determined by subtracting the mass of the empty crucible.

-

The mass of potassium in the original sample can be calculated using the following formula:

Mass of K⁺ = Mass of K[B(C₆H₅)₄] precipitate × Gravimetric Factor

Gravimetric Factor = (Atomic Mass of K) / (Molar Mass of K[B(C₆H₅)₄])

Experimental Workflow

Caption: Workflow for Gravimetric Analysis using this compound.

References

- 1. Chemical analysis - Classical Methods | Britannica [britannica.com]

- 2. Analytical Chemistry – Between Classical and Modern - Chemia Naissensis [pmf.ni.ac.rs]

- 3. researchgate.net [researchgate.net]

- 4. Anion Eliminator this compound | CAS 143-66-8 Dojindo [dojindo.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Gravimetric analysis | Research Starters | EBSCO Research [ebsco.com]

- 7. fiveable.me [fiveable.me]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

Preliminary Studies on Kalibor (Sodium Tetraphenylborate) for Novel Ion Detection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalibor, chemically known as Sodium Tetraphenylborate (NaB(C₆H₅)₄), is a salt distinguished by its anion, which consists of a central boron atom bonded to four phenyl rings. This unique structure confers lipophilicity to its salts, a property that has been extensively leveraged in analytical chemistry for the selective detection and quantification of a variety of cations.[1][2] This technical guide provides an in-depth overview of the principles and methodologies for utilizing this compound in novel ion detection, with a focus on its application in precipitation-based and potentiometric techniques. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to employ this versatile reagent.

Core Principle of Ion Detection

The primary mechanism by which this compound facilitates ion detection is through the formation of sparingly soluble precipitates with large, singly charged cations. The large size and delocalized negative charge of the tetraphenylborate anion ([B(C₆H₅)₄]⁻) result in weak coordination with cations, leading to the precipitation of specific metal and organic ions from aqueous solutions. This property is the cornerstone of its use in gravimetric analysis and as the active component in certain ion-selective electrodes (ISEs).

Quantitative Data for Ion Detection with this compound

The efficacy of this compound in ion detection is quantitatively described by the solubility of the resulting tetraphenylborate salts, the achievable detection limits, and the selectivity of the method.

Table 1: Solubility Products of Metal Tetraphenylborate Salts at 25°C

The solubility product constant (Ksp) is a measure of the solubility of a salt. A smaller Ksp value indicates a less soluble salt and, therefore, a more complete precipitation reaction, which is desirable for gravimetric analysis.

| Cation | Tetraphenylborate Salt | Solubility Product (Ksp) |

| Cesium (Cs⁺) | CsB(C₆H₅)₄ | 1.03 x 10⁻¹⁰ M²[3] |

| Potassium (K⁺) | KB(C₆H₅)₄ | 5.03 x 10⁻⁸ M²[3] |

| Sodium (Na⁺) | NaB(C₆H₅)₄ | 0.62 M²[3] |

Note: Data for other metal tetraphenylborates are less commonly reported but can be inferred from their precipitation behavior.

Table 2: Detection Limits for Various Ions using this compound-Based Methods

The detection limit is the lowest concentration of an analyte that can be reliably detected.

| Ion | Method | Detection Limit |

| Potassium (K⁺) | Anti-fluorescence Quenching | 0.642 mg L⁻¹[4] |

| Copper(II) (Cu²⁺) | Ion-Selective Electrode | 7.4 x 10⁻⁸ M[5] |

| Sulpiride | Ion-Selective Electrode | 1 x 10⁻⁶ M[6] |

| Tiapride | Ion-Selective Electrode | 1 x 10⁻⁶ M[7] |

Table 3: Selectivity Coefficients (log KpotA,B) for a Potassium (K⁺) Ion-Selective Electrode

The selectivity coefficient indicates the preference of an ion-selective electrode for the primary ion (A) over an interfering ion (B). A smaller value signifies better selectivity for the primary ion.

| Primary Ion (A) | Interfering Ion (B) | log KpotA,B |

| K⁺ | Na⁺ | -3.4[8] |

| K⁺ | NH₄⁺ | -2.0[8] |

| K⁺ | Ca²⁺ | -3.5[8] |

| K⁺ | Mg²⁺ | -3.9[8] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Gravimetric Determination of Potassium (K⁺)

This protocol outlines the precipitation of potassium ions from a solution using this compound for subsequent gravimetric analysis.

Reagents:

-

Sodium Tetraphenylborate Solution (15 g/L): Dissolve 7.5 g of NaB(C₆H₅)₄ in 480 mL of water. Add 2 mL of 400 g/L NaOH solution and 20 mL of a 100 g/L MgCl₂·6H₂O solution. Stir for 15 minutes and filter.

-

Wash Solution: Dilute 1 volume of the Sodium Tetraphenylborate solution with 10 volumes of water.

-

EDTA Solution (40 g/L): Dissolve 4.0 g of disodium EDTA in water and dilute to 100 mL.

-

Sodium Hydroxide (NaOH) Solution (400 g/L).

-

Phenolphthalein Solution (5 g/L in ethanol).

Procedure:

-

To an aliquot of the sample solution, add 20 mL of the EDTA solution and 3-5 drops of phenolphthalein solution.[3]

-

Add the NaOH solution dropwise until a pink color appears, then add 1 mL in excess.[3]

-

Gently boil the solution for 15 minutes. The solution should remain pink.[3]

-

Remove from heat and, while stirring, add 30 mL of the sodium tetraphenylborate solution dropwise.[3]

-

Allow the precipitate to settle.

-

Decant the supernatant through a pre-weighed, dried filter crucible.[3]

-

Wash the precipitate in the beaker 3 to 5 times with a total of about 40 mL of the wash solution, followed by 5 mL of water, passing the washings through the crucible.[3]

-

Dry the crucible and precipitate at 120 ± 5 °C for 90 minutes.[3]

-

Cool in a desiccator and weigh to the nearest 0.0001 g.[3]

-

A blank determination should be carried out simultaneously.[3]

Potentiometric Titration of Organic Cations

This protocol describes the determination of organic cations by titration with a standardized this compound solution, using an ion-selective electrode to detect the endpoint.

Reagents:

-

Standard Sodium Tetraphenylborate Solution (0.01 M).

-

Standard Tetraphenylarsonium Chloride Solution (0.001 M) for standardization.

-

Appropriate buffer solutions (e.g., phosphate buffer pH 7.0 or 10.2).[9]

Procedure:

-

Standardization of Sodium Tetraphenylborate Solution:

-

Pipette a 25.00-mL aliquot of the 0.001000 M tetraphenylarsonium chloride standard solution into a 50-mL beaker.[9]

-

Immerse the ion-selective electrode and a reference electrode.

-

Start the stirrer and allow the potential to stabilize (~1 min).[9]

-

Begin the titration with the 0.01 M sodium tetraphenylborate solution, recording the potential as a function of the titrant volume to obtain the titration curve.[9]

-

Calculate the exact concentration of the sodium tetraphenylborate solution. It is recommended to perform this in quadruplicate and check the titer weekly.[9]

-

-

Titration of the Organic Cation Sample:

-

Pipette a known volume of the sample solution containing the organic cation into a beaker.

-

Add the appropriate buffer solution to maintain a constant pH.

-

Titrate with the standardized 0.01 M sodium tetraphenylborate solution, monitoring the potential with the ion-selective electrode.

-

The endpoint is determined from the inflection point of the titration curve.

-

Preparation of an Ion-Selective Electrode (ISE) Membrane

This protocol details the preparation of a PVC-based membrane for an ion-selective electrode, a common application for this compound and its derivatives.

Materials:

-

Ion-exchanger (e.g., a salt of the target cation with tetraphenylborate).

-

Poly(vinyl chloride) (PVC).

-

Plasticizer (e.g., o-nitrophenyloctyl ether (NPOE), dioctyl sebacate (DOS), or dibutyl phthalate (DBP)).

-

Tetrahydrofuran (THF).

Procedure:

-

Preparation of the Ion-Exchanger:

-

React a solution of the target cation (e.g., 25 mL of a 2 x 10⁻² M solution of the hydrochloride salt of an organic amine) with a solution of sodium tetraphenylborate (e.g., 50 mL of a 1 x 10⁻² M solution).[6]

-

Filter the resulting precipitate through a sintered glass crucible.[6]

-

Wash the precipitate with distilled water until the washings are free of chloride ions, then wash with hexane.[6]

-

Dry the prepared ion-exchanger at room temperature.[6]

-

-

Membrane Preparation:

-

Dissolve the ion-exchanger (e.g., 3.0-9.0 mg), PVC (e.g., 100 mg), and the plasticizer (e.g., 200 mg) in THF (e.g., 3 mL).[6]

-

Pour the homogenous solution into a glass ring on a glass plate and allow the solvent to evaporate overnight.[6]

-

Cut a disc of the desired diameter from the resulting membrane.[6]

-

-

Electrode Assembly and Conditioning:

-

Incorporate the membrane disc into an electrode body.

-

Fill the electrode with an internal filling solution containing a known concentration of the target ion and a reference salt (e.g., 1 x 10⁻³ M of the target ion hydrochloride and 1 x 10⁻² M NaCl).

-

Condition the electrode by soaking it in a solution of the target ion (e.g., 10⁻² M) for several hours before use.[10]

-

Visualizations

Signaling Pathway: Ion Detection via Precipitation

The fundamental process of ion detection using this compound is the precipitation of the target cation (M⁺) upon interaction with the tetraphenylborate anion (TPB⁻). This can be visualized as a straightforward chemical reaction pathway.

Caption: Chemical pathway for ion detection using this compound via precipitation.

Experimental Workflow: Gravimetric Analysis

The workflow for determining the concentration of a target ion using gravimetric analysis with this compound involves a series of sequential steps from sample preparation to final measurement.

References

- 1. researchgate.net [researchgate.net]

- 2. Sodium tetraphenylborate ACS reagent, ≥99.5 Tetraphenylboron sodium [sigmaaldrich.com]

- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 4. asianpubs.org [asianpubs.org]

- 5. Titration of long-chain quaternary ammonium compounds using tetraphenylboron | Semantic Scholar [semanticscholar.org]

- 6. Development of Membrane Selective Electrode for Determination of the Antipsychotic Sulpiride in Pharmaceuticals and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. zimmerpeacocktech.com [zimmerpeacocktech.com]

- 9. sites.utoronto.ca [sites.utoronto.ca]

- 10. arabjchem.org [arabjchem.org]

Methodological & Application

Standard Operating Procedure for Potassium Determination using the Kalibor ISE Analyzer

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Potassium (K+) is the most abundant intracellular cation and is crucial for numerous physiological processes, including maintaining cell membrane potential, nerve impulse transmission, and muscle contraction. Accurate determination of potassium concentration in biological samples is therefore of paramount importance in biomedical research and drug development. This document provides a detailed standard operating procedure (SOP) for the determination of potassium concentration in aqueous solutions, particularly serum and plasma, using the Kalibor Ion-Selective Electrode (ISE) Analyzer.

The this compound analyzer employs an ion-selective electrode to measure potassium ion activity. The core of the system is a polymer membrane doped with valinomycin, a potassium-selective ionophore. This membrane develops an electrical potential that is proportional to the potassium concentration in the sample, allowing for precise and rapid quantification.[1][2]

Principle of Measurement

The this compound analyzer utilizes a potentiometric ion-selective electrode (ISE) for the determination of potassium concentration. The measurement system consists of a potassium-selective electrode and a reference electrode.[2] The potassium ISE features a specialized membrane that selectively binds potassium ions.[1] This interaction creates a potential difference across the membrane, which is measured against the stable potential of the reference electrode. The magnitude of this potential difference is directly proportional to the logarithm of the potassium ion activity in the sample, as described by the Nernst equation.

Performance Characteristics

The following table summarizes the typical performance characteristics of the this compound ISE Analyzer for potassium determination.

| Parameter | Specification |

| Linearity | 2 - 7 mEq/L |

| Limit of Detection | 1 mEq/L[3] |

| Precision (Repeatability RSD) | < 1% |

| Sample Type | Serum, Plasma (Lithium Heparin)[3] |

| Sample Volume | 100 µL[2] |

| Analysis Time | ~ 60 seconds |

| Interferences | Significant interference from ammonium ions.[1][4] Avoid sera with high levels of ammonia.[5] |

Experimental Protocol

Reagents and Materials

-

This compound Potassium ISE Analyzer

-

Potassium Standard Solutions: Low and High concentration standards for calibration.

-

Quality Control (QC) Materials: At least two levels of control materials (normal and pathological).

-

ISE Filling Solution: As specified by the manufacturer.

-

Cleaning Solution: As specified by the manufacturer.

-

Deionized Water

-

Sample Collection Tubes: Serum separator tubes or lithium heparin plasma tubes.

-

Pipettes and Pipette Tips

-

Vortex Mixer

Instrument Setup and Calibration

-

Power On: Turn on the this compound analyzer and allow it to warm up as per the manufacturer's instructions.

-

Check Reagents: Ensure that all reagent and solution levels are sufficient for the planned measurements.

-

Calibration: Perform a two-point calibration using the low and high potassium standard solutions. The analyzer will automatically calculate the slope of the calibration curve.[2] A successful calibration is indicated by a slope within the manufacturer's specified range.

-

Quality Control: Analyze the low and high QC materials to verify the accuracy and precision of the calibration. The results should fall within the acceptable range specified for the control lots.

Sample Preparation

-

Sample Collection: Collect blood samples in either serum separator tubes or lithium heparin plasma tubes.[3]

-

Separation: Centrifuge the blood collection tubes to separate the serum or plasma from the cellular components. This should be done promptly to prevent leakage of intracellular potassium from red blood cells, which can falsely elevate the results.[5]

-

Hemolysis: Visually inspect the samples for hemolysis. Hemolyzed samples are not suitable for analysis as they will yield erroneously high potassium concentrations.[2][5]

-

Storage: If not analyzed immediately, samples can be stored at 4-8°C for up to 7 days. For longer storage, freeze at -20°C.[3] Allow frozen samples to thaw completely and bring them to room temperature before analysis.

Sample Measurement

-

Sample Introduction: Gently mix the prepared serum or plasma sample.

-

Analysis: Aspirate the sample into the this compound analyzer. The analyzer will automatically perform the measurement and display the potassium concentration.

-

Rinsing: The analyzer will automatically rinse the probe between measurements to prevent carryover.

Data Analysis and Interpretation

The this compound analyzer directly reports the potassium concentration in the selected units (e.g., mmol/L or mEq/L). The results should be interpreted in the context of the specific research or clinical question. The expected range for potassium in human serum is typically 3.6 to 5.5 mEq/L.[3]

System Maintenance

Regular maintenance is crucial for optimal performance of the this compound analyzer.

-

Daily: Perform a system startup, calibration, and quality control check.

-

Weekly: Clean the electrode(s) according to the manufacturer's instructions.

-

As needed: Replace reagents, electrodes, and other consumables as indicated by the analyzer.

Troubleshooting

| Issue | Possible Cause | Corrective Action |

| Calibration Failure | Depleted or expired calibrants, dirty electrode, faulty electrode. | Use fresh calibrants, clean the electrode, replace the electrode if necessary. |

| QC Out of Range | Improper calibration, deteriorated QC material, instrument malfunction. | Recalibrate, use fresh QC material, contact technical support. |

| Inaccurate Results | Sample issues (hemolysis, lipemia), improper sample handling, instrument drift. | Inspect sample integrity, ensure proper sample preparation, recalibrate the instrument. |

Visualizations

Caption: Experimental workflow for potassium determination.

Caption: Principle of ISE-based potassium measurement.

References

Application Note: High-Throughput Analysis of Ammonium in Wastewater using the Indophenol Blue Method

Introduction

Ammonium (NH₄⁺) is a critical parameter in wastewater analysis, serving as an indicator of water quality and the efficiency of wastewater treatment processes. Elevated levels of ammonium can be toxic to aquatic life and contribute to eutrophication.[1] Consequently, accurate and reliable monitoring of ammonium concentrations is essential for environmental protection and regulatory compliance.[2] This application note details a robust and sensitive colorimetric method for the determination of ammonium in wastewater samples, based on the well-established indophenol blue reaction.[3]